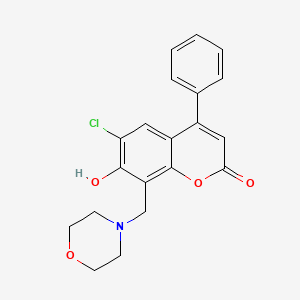

6-chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one

Description

6-Chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a chloro group at position 6, a hydroxyl group at position 7, and a morpholin-4-ylmethyl substituent at position 6.

Properties

Molecular Formula |

C20H18ClNO4 |

|---|---|

Molecular Weight |

371.8 g/mol |

IUPAC Name |

6-chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenylchromen-2-one |

InChI |

InChI=1S/C20H18ClNO4/c21-17-10-15-14(13-4-2-1-3-5-13)11-18(23)26-20(15)16(19(17)24)12-22-6-8-25-9-7-22/h1-5,10-11,24H,6-9,12H2 |

InChI Key |

ARQUTBBVTIITLU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

6-Chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound exhibits a variety of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. The structural features of this compound contribute significantly to its biological efficacy.

The chemical structure of this compound can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | 6-chloro-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one |

| Molecular Formula | C15H16ClNO4 |

| Molecular Weight | 305.74 g/mol |

| Chemical Structure | Chemical Structure |

Antioxidant Activity

Research indicates that 6-chloro derivatives exhibit significant antioxidant properties. For instance, studies have shown that the compound demonstrates a strong ability to scavenge free radicals, with an IC50 value ranging from 0.09 to 0.12 mg/mL for hydroxyl radicals . The antioxidant mechanism is primarily attributed to the presence of the hydroxyl group, which enhances the compound's ability to donate electrons and neutralize reactive oxygen species (ROS).

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been found to inhibit the proliferation of cancer cell lines such as PC3 and DU145, with IC50 values indicating effective cytotoxicity over time . Specifically, the compound induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation, including those related to tumor-suppressor proteins like p53 .

Anti-inflammatory Activity

The anti-inflammatory effects are linked to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing therapeutics aimed at treating chronic inflammatory diseases.

The biological activity of this compound is mediated through various molecular interactions:

- Molecular Targets : The compound interacts with specific enzymes and receptors that play a role in oxidative stress and inflammation.

- Pathway Modulation : It modulates signaling pathways associated with apoptosis and cell cycle regulation, which are vital for its anticancer effects .

Case Studies

Several studies have investigated the biological effects of this compound:

- Antioxidant Study : A study demonstrated that the compound had a superior hydroxyl radical scavenging activity compared to other antioxidants like chitosan, highlighting its potential in oxidative stress-related conditions .

- Cytotoxicity Assessment : In vitro assays showed that treatment with this compound resulted in significant cytotoxic effects on cancer cell lines without affecting normal cells adversely, suggesting a selective action against malignant cells .

- In Vivo Studies : Preliminary animal studies indicated that this compound could inhibit tumor growth in xenograft models, further supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Observations:

- Morpholine vs.

- Epoxide vs. Hydroxyl : The epoxide substituent in the Parchem compound () may confer electrophilic reactivity, unlike the hydroxyl group in the target compound, which could participate in hydrogen bonding .

- Natural vs. Synthetic : Coumarins from Mesua species (e.g., DMDP-1) feature prenyl and acyl groups, contributing to antioxidant/anticancer properties, whereas synthetic analogs prioritize substituents like morpholine for targeted bioactivity .

Pharmacological and Functional Comparisons

Antinociceptive Potential

Morpholine-containing triazole-thiones () exhibit antinociceptive effects without motor impairment, suggesting that the morpholine group in the target compound may similarly modulate pain pathways . In contrast, piperidine derivatives () lack reported activity data, highlighting a research gap.

Kinase Inhibition

MSC2360844 () demonstrates that morpholine-substituted heterocycles can inhibit PI3Kδ, a therapeutic target in oncology and inflammation.

Natural Product Bioactivity

Coumarins from Mesua species () exhibit antioxidant and cytotoxic activities, attributed to prenyl/acyl groups. The target compound’s synthetic substituents (Cl, morpholine) may redirect bioactivity toward different targets, such as enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.